molecular formula C20H23NOS B1359638 2,5-Dimethyl-3'-thiomorpholinomethyl benzophenone CAS No. 898763-16-1

2,5-Dimethyl-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1359638
CAS No.: 898763-16-1
M. Wt: 325.5 g/mol
InChI Key: GOJVWAGXQZAJPY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-3’-thiomorpholinomethyl benzophenone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. It is characterized by the presence of a benzophenone core, substituted with dimethyl groups and a thiomorpholinomethyl group. This compound is used in research and industrial applications, particularly as a photoinitiator and UV absorber.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,5-dimethylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2,5-Dimethyl-3’-thiomorpholinomethyl benzophenone may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzophenone core allows for electrophilic aromatic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted benzophenone derivatives .

Scientific Research Applications

2,5-Dimethyl-3’-thiomorpholinomethyl benzophenone has diverse applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions and as a UV absorber in various formulations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of coatings, adhesives, and other materials requiring UV stability.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-3’-thiomorpholinomethyl benzophenone involves its ability to absorb UV light and initiate photochemical reactions. The compound’s molecular structure allows it to interact with specific molecular targets and pathways, leading to the desired effects in various applications. For instance, as a photoinitiator, it generates free radicals upon UV exposure, which then initiate polymerization reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: A simpler structure without the thiomorpholinomethyl group, commonly used as a UV absorber.

    4-Methylbenzophenone: Similar structure with a single methyl group, used in similar applications.

    Thiomorpholine derivatives: Compounds with similar thiomorpholine groups but different core structures.

Uniqueness

2,5-Dimethyl-3’-thiomorpholinomethyl benzophenone stands out due to its unique combination of substituents, which confer specific properties such as enhanced UV absorption and photoinitiation capabilities. This makes it particularly valuable in applications requiring high efficiency and stability under UV exposure.

Properties

IUPAC Name

(2,5-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-6-7-16(2)19(12-15)20(22)18-5-3-4-17(13-18)14-21-8-10-23-11-9-21/h3-7,12-13H,8-11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJVWAGXQZAJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC(=C2)CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643372
Record name (2,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-16-1
Record name Methanone, (2,5-dimethylphenyl)[3-(4-thiomorpholinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898763-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,5-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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